1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 6-bromoindole.
Acetylation: The 6-bromoindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 6-bromo-1H-indol-1-yl acetate.
Coupling with Piperidine: The acetylated product is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-[(1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid.
Substitution: Formation of 1-[(6-azido-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid.
Mechanism of Action
The mechanism of action of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[(1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid: Lacks the bromine atom, which may result in different biological activities and binding affinities.
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid: Contains a fluorine atom, which can influence its pharmacokinetic properties.
Uniqueness
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its biological activity and selectivity. The combination of the indole and piperidine moieties also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(6-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-13-2-1-11-3-8-19(14(11)9-13)10-15(20)18-6-4-12(5-7-18)16(21)22/h1-3,8-9,12H,4-7,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGJIAPBOBUZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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